molecular formula C13H17FN4O2 B14269647 N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline CAS No. 135861-05-1

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline

Cat. No.: B14269647
CAS No.: 135861-05-1
M. Wt: 280.30 g/mol
InChI Key: AARASCRJLBECJY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline is a chemical compound with the molecular formula C12H14FN3O2 It is characterized by the presence of a cyclopropyl group, a fluorine atom, a nitro group, and a piperazine ring attached to an aniline core

Preparation Methods

The synthesis of N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Cyclopropylation: The addition of a cyclopropyl group to the aniline ring.

    Piperazine Introduction: The attachment of a piperazine ring to the aniline core.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial DNA synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

N-Cyclopropyl-4-fluoro-2-nitro-5-(piperazin-1-yl)aniline can be compared with similar compounds such as:

    N-Cyclopropyl-4-fluoro-2-nitroaniline: Lacks the piperazine ring, which may affect its biological activity.

    4-Chloro-N-cyclopropyl-2-nitroaniline: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties.

    5-Fluoro-N-neopentyl-2-nitroaniline: Contains a neopentyl group instead of a piperazine ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

135861-05-1

Molecular Formula

C13H17FN4O2

Molecular Weight

280.30 g/mol

IUPAC Name

N-cyclopropyl-4-fluoro-2-nitro-5-piperazin-1-ylaniline

InChI

InChI=1S/C13H17FN4O2/c14-10-7-13(18(19)20)11(16-9-1-2-9)8-12(10)17-5-3-15-4-6-17/h7-9,15-16H,1-6H2

InChI Key

AARASCRJLBECJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])F)N3CCNCC3

Origin of Product

United States

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